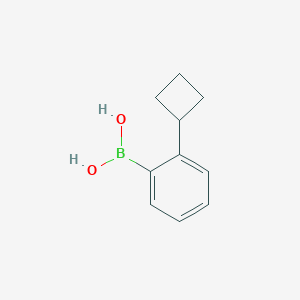
(2-Cyclobutylphenyl)boronic acid
概要
説明
“(2-Cyclobutylphenyl)boronic acid” is a boronic acid compound with the molecular formula C10H13BO2 . It has a molecular weight of 176.02 . It is used as a reagent in palladium-catalyzed arylation and alkylation of diphenylisoxazole with boronic acids via C-H activated isoxazole palladacycle intermediate .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutyl group attached to the phenyl ring of the boronic acid . The boronic acid group (BO2) is attached to the phenyl ring .
Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences . Using the concept of boronic acid catalysis (BAC), electrophilic activation of carboxylic acids leads to the formation of amides from amines, as well as cycloadditions and conjugate additions with unsaturated carboxylic acids .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 176.02 . The InChI code for this compound is 1S/C10H13BO2/c12-11(13)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8,12-13H,3-5H2 .
科学的研究の応用
Catalytic Applications
Enantioselective Catalysis : Boronic acids, including derivatives like (2-Cyclobutylphenyl)boronic acid, are significant in catalyzing enantioselective reactions. A study highlighted their role in aza-Michael additions, showcasing their potential in creating densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Catalysis in Organic Synthesis : Organoboron acids and derivatives are versatile catalysts for various organic synthesis reactions. They enable different modes of catalytic reactivity, accelerating addition and cycloaddition processes, and facilitating aldol and related reactions (Dimitrijević & Taylor, 2013).
Chemical Synthesis
Cross-Coupling Reactions : Boronic acids are essential for Suzuki-Miyaura cross-coupling reactions, especially for creating biaryl structures. They are increasingly utilized for coupling unstable boronic acids, including heterocyclic derivatives (Kinzel, Zhang, & Buchwald, 2010).
Borylation Processes : Decarboxylative borylation, a method to replace carboxylic acid groups with boronic acids, demonstrates the functional group's utility in materials science, chemosensor development, and drug discovery (Li et al., 2017).
作用機序
Target of Action
The primary target of (2-Cyclobutylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its target through a process known as transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium atom, having undergone oxidative addition with an electrophilic organic group, accepts the boronic acid group .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the formation of biaryls or heterobiaryls, which are important structures in many organic compounds .
Pharmacokinetics
It is known that certain boronic acids, such as cyclobutylboronic acid, decompose in air . This suggests that the stability and bioavailability of this compound may be influenced by exposure to air and other environmental conditions.
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, including biaryls and heterobiaryls .
Safety and Hazards
将来の方向性
Boronic acids are increasingly utilized in diverse areas of research. Including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The addition of a BA moiety at the ortho position of benzaldehyde (i.e. 2-formylphenyl boronic acid (2-FPBA)) or acetophenone (i.e. 2-acetylphenyl boronic acid (2-APBA)) markedly improves the thermodynamic stability over a pH range of 6–10 via iminoboronate formation .
特性
IUPAC Name |
(2-cyclobutylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8,12-13H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYRHICCXUSJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2CCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1629184-01-5 | |
| Record name | (2-cyclobutylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-9-phenyl-9H-pyrido[2,3-b]indole](/img/structure/B3244571.png)
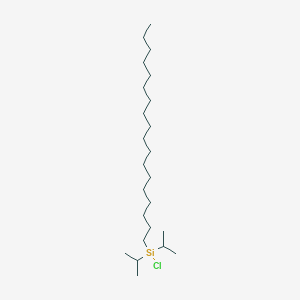
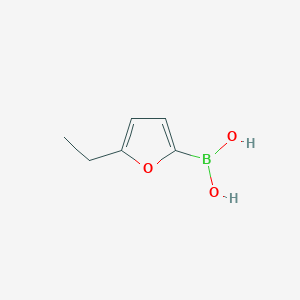

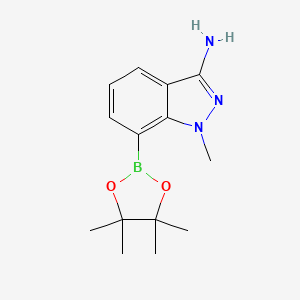
![3-[1-(4-Aminobutyl)-1h-1,2,3-triazol-4-yl]aniline](/img/structure/B3244591.png)
![Benzo[b]naphtho[2,1-d]furan,8-bromo-](/img/structure/B3244605.png)

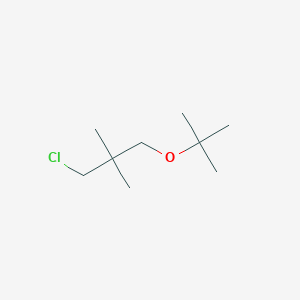
![5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde](/img/structure/B3244620.png)
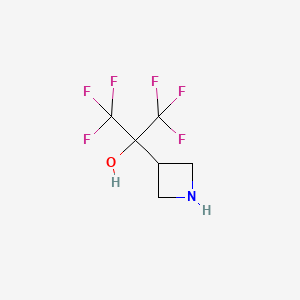
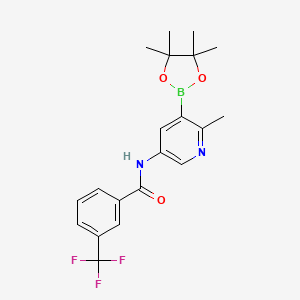
![1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z)-2-butenedioate (1:2)](/img/structure/B3244656.png)
